Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a thiophene ring, a piperidine moiety, and a chlorinated phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid, which is then converted to its amide derivative.
Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-acetylthiophene.
Coupling Reactions: The phenoxyacetamide intermediate is then coupled with the thiophene derivative under specific conditions to form the desired compound.
Piperidine Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorinated phenoxy group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, research might focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate would depend on its specific interactions with molecular targets. Potential pathways might involve binding to enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(4-methylphenoxy)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the piperidine-1-carbonyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN2O5S |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-13-11-15(23)7-8-16(13)30-12-17(26)24-20-18(22(28)29-3)14(2)19(31-20)21(27)25-9-5-4-6-10-25/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,24,26) |
InChI Key |
QWKITEGTKUIZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N3CCCCC3)C)C(=O)OC |
Origin of Product |
United States |
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